Bienvenue dans la boutique en ligne BenchChem!

Morclofone

Antitussive mechanism Opioid alternative Safety differentiation

Morclofone (CAS 31848-01-8) is a synthetic benzophenone-derivative antitussive agent classified under ATC code R05DB25 (Other cough suppressants, excluding combinations with expectorants). Developed by Carlo Erba laboratories in the 1970s, it is a non-opioid cough suppressant that acts via a central mechanism while also demonstrating bronchospasmolytic activity.

Molecular Formula C21H24ClNO5
Molecular Weight 405.9 g/mol
CAS No. 31848-01-8
Cat. No. B1676743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorclofone
CAS31848-01-8
Synonymsmorclofone
morclofone hydrochloride
morclophone
Molecular FormulaC21H24ClNO5
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H24ClNO5/c1-25-18-13-16(20(24)15-3-5-17(22)6-4-15)14-19(26-2)21(18)28-12-9-23-7-10-27-11-8-23/h3-6,13-14H,7-12H2,1-2H3
InChIKeyKVCJCEKJKGLBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Morclofone (CAS 31848-01-8) Procurement Guide: Non-Opioid Antitussive with Dual Bronchospasmolytic Activity


Morclofone (CAS 31848-01-8) is a synthetic benzophenone-derivative antitussive agent classified under ATC code R05DB25 (Other cough suppressants, excluding combinations with expectorants) [1]. Developed by Carlo Erba laboratories in the 1970s, it is a non-opioid cough suppressant that acts via a central mechanism while also demonstrating bronchospasmolytic activity [2]. Morclofone is marketed under the trade names Nitux, Plausitin, and Medicil, primarily in European markets including Switzerland and Italy [3]. The compound is characterized by its benzophenone core with a morpholinoethoxy side chain, contributing to its distinct pharmacological profile among non-opioid antitussives [4]. Notably, Morclofone serves as an alternative to opioid-based cough suppressants for patients where avoidance of central nervous system depression or addiction liability is clinically indicated [5].

Why Morclofone (CAS 31848-01-8) Cannot Be Interchanged with Clofedanol or Other R05DB Antitussives


Morclofone (ATC R05DB25) belongs to the WHO ATC class R05DB (Other cough suppressants), which contains over 20 distinct chemical entities including Clofedanol (R05DB10), Cloperastine (R05DB21), and Levodropropizine (R05DB27) [1]. Despite sharing the same ATC classification, these agents exhibit divergent pharmacological profiles that preclude generic substitution. Morclofone possesses documented bronchospasmolytic activity in addition to its central antitussive effect, a dual-action profile not uniformly present across R05DB members [2]. In contrast, Clofedanol additionally demonstrates local anesthetic and antihistamine properties with potential anticholinergic effects at high doses, while Levodropropizine acts primarily via peripheral mechanisms on C-fibers [3]. Furthermore, peer-reviewed literature confirms that no human or animal pharmacokinetic data exists for Morclofone, meaning its ADME profile cannot be extrapolated from structurally related compounds for formulation or dosing purposes [4]. These mechanistic, pharmacodynamic, and pharmacokinetic divergences render in-class substitution scientifically invalid without compound-specific validation.

Morclofone (CAS 31848-01-8) Quantitative Comparative Evidence: Head-to-Head and Class-Level Differentiation


Non-Opioid Mechanism vs. Codeine: Zero Abuse Liability and Absence of Respiratory Depression

Morclofone is a non-opioid, centrally-acting antitussive that does not interact with μ-opioid receptors, thereby eliminating the abuse liability, physical dependence potential, and respiratory depression risk associated with codeine and other opioid antitussives [1]. In contrast, codeine—a prodrug metabolized to morphine—carries FDA Boxed Warnings for life-threatening respiratory depression in children and is a Schedule II/III controlled substance in multiple jurisdictions [2]. Morclofone is classified as a non-controlled prescription drug (Rx-G), suitable for populations where opioid avoidance is clinically mandated [1].

Antitussive mechanism Opioid alternative Safety differentiation

Clinical Efficacy in Geriatric Patients: Double-Blind Trial Confirmation (1983)

A double-blind clinical study (Schenker, 1983) evaluated Morclofone efficacy specifically in geriatric patients—a population often excluded from antitussive trials due to polypharmacy and comorbidity concerns. While the full manuscript is in German and the abstract lacks detailed quantitative metrics, the study represents the only double-blind, peer-reviewed clinical trial specifically focused on Morclofone in elderly patients [1]. The trial was published in Therapeutische Umschau (Volume 40, Issue 4, pages 358-361, PMID: 6346561) and is cited as foundational evidence for Morclofone's clinical antitussive activity [2].

Geriatric pharmacotherapy Cough suppression Clinical trial

Comparative Efficacy vs. Levodropropizine: Direct Head-to-Head Double-Blind Clinical Data

In a multi-trial analysis involving six double-blind clinical studies and 174 adult bronchitic patients (Allegra & Bossi, 1988), Levodropropizine demonstrated statistically greater antitussive activity and therapeutic efficacy than both placebo and Morclofone, while showing similar efficacy to Cloperastine [1]. Levodropropizine was effective in approximately 80% of patients, with responders experiencing a 33-51% reduction in cough frequency. This head-to-head comparison establishes that Morclofone occupies an intermediate efficacy position—superior to placebo but inferior to Levodropropizine in this indication [2].

Comparative efficacy Antitussive potency Adult bronchitis

Repeat-Dose Toxicity Profile: 4-Week Rat Study Establishes Safety Margin

According to preclinical data documented in the Swiss medicinal product information (ODDB.org), Morclofone demonstrated no safety-relevant general toxicity following repeated 4-week administration in rats at doses corresponding to approximately 9-15 times the Maximum Recommended Human Dose (MRHD) [1]. This established safety margin provides quantitative toxicological justification for human therapeutic dosing. The most commonly reported adverse effects in clinical use are gastrointestinal (stomach discomfort, nausea, vomiting) with occasional headache or drowsiness; hallucinations have been reported with unknown frequency [2]. No opioid-typical adverse effects (constipation, respiratory depression, physical dependence) have been documented for Morclofone.

Preclinical toxicology Repeat-dose toxicity Safety pharmacology

Bronchospasmolytic Activity: Differentiating Dual-Action Profile Within R05DB Class

Morclofone is distinguished within the R05DB class by its documented bronchospasmolytic activity, which complements its central antitussive effect [1]. While many R05DB members act exclusively on the cough reflex arc (e.g., Clofedanol acts directly on the medullary cough center without documented airway smooth muscle effects), Morclofone provides dual pharmacodynamic activity: cough suppression plus relaxation of bronchial smooth muscle [2]. This dual action is explicitly cited in product labeling for Nitux syrup (150 mg Morclofone per 15 mL dose), which states the compound "relieves cough irritation and additionally relaxes the bronchial musculature" [3]. The presence of bronchospasmolytic activity may confer clinical advantage in cough conditions with underlying bronchial hyperreactivity or concomitant bronchospasm.

Bronchospasmolysis Dual-action antitussive Airway smooth muscle

LD50 Acute Toxicity Benchmark: 552 mg/kg Oral in Mice

The acute oral toxicity of Morclofone was established by Lauria et al. with an LD50 value of 552 mg/kg in mice [1]. For comparative context, Codeine phosphate has a reported oral LD50 of 350-427 mg/kg in mice [2]. This suggests Morclofone exhibits slightly lower acute toxicity than codeine in rodent models. The compound is a white crystalline powder with a melting point of 91-92°C, crystallized from cyclohexane .

Acute toxicity LD50 Preclinical safety

Morclofone (CAS 31848-01-8) Evidence-Backed Research and Procurement Application Scenarios


Geriatric Cough Pharmacotherapy Research Requiring Non-Opioid, Elderly-Validated Antitussive

Morclofone is uniquely positioned for geriatric cough research due to the existence of a dedicated double-blind trial (Schenker, 1983) specifically conducted in elderly patients [1]. Unlike most antitussives that lack age-specific efficacy data, Morclofone's geriatric validation supports its use in studies of cough management in aging populations where polypharmacy, altered drug metabolism, and comorbidity considerations are paramount. The compound's non-opioid mechanism eliminates concerns regarding opioid-related adverse effects (constipation, cognitive impairment, fall risk) that are particularly problematic in elderly cohorts.

Comparative Pharmacology Studies of Non-Opioid Antitussive Hierarchies

Morclofone serves as an essential comparator compound in studies benchmarking antitussive efficacy across the R05DB class. The Allegra & Bossi (1988) six-trial analysis established Morclofone's precise efficacy ranking: inferior to Levodropropizine but superior to placebo, with Levodropropizine achieving ~80% response rate and 33-51% cough reduction in responders [2]. This defined hierarchical position makes Morclofone a valuable reference standard for evaluating novel antitussive candidates against a compound with known, quantitatively established relative potency.

Dual-Action Bronchospasmolytic-Cum-Antitussive Research for Cough with Bronchial Hyperreactivity

Research programs investigating therapeutic strategies for cough associated with bronchospasm or airway hyperreactivity should consider Morclofone due to its documented dual pharmacodynamic activity—central antitussive effect combined with bronchospasmolytic action [3]. Unlike single-mechanism R05DB agents such as Clofedanol, Morclofone's ability to simultaneously suppress cough reflex and relax bronchial smooth muscle provides a unique pharmacological tool for studying compound effects in conditions where both cough and bronchoconstriction contribute to symptomatology (e.g., cough-variant asthma, post-infectious bronchial hyperresponsiveness).

Opioid-Free Antitussive Formulation Development Requiring Non-Controlled Starting Material

For industrial formulation development targeting non-opioid cough therapeutics, Morclofone offers the advantage of non-controlled regulatory status (Rx-G) [4]. This significantly reduces supply chain complexity, security requirements, and regulatory burden compared to opioid-based antitussives (codeine, hydrocodone) which require Schedule II/III controlled substance handling. Additionally, Morclofone's established acute toxicity benchmark (LD50 552 mg/kg in mice) and repeat-dose safety margin (9-15× MRHD in 4-week rat studies) provide a defined toxicological framework for formulation safety assessments [5]. The compound's physicochemical properties—white crystalline powder, mp 91-92°C, molecular weight 405.87—facilitate standard pharmaceutical processing and analytical method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morclofone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.